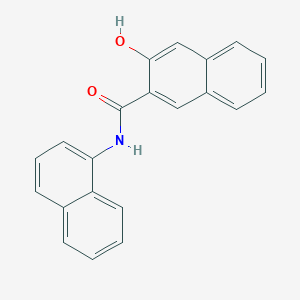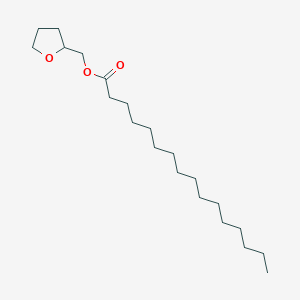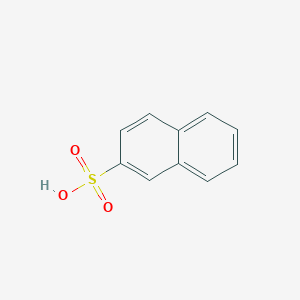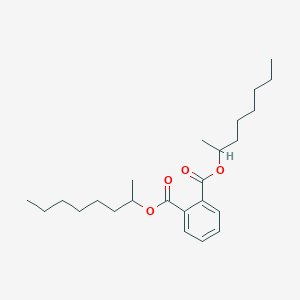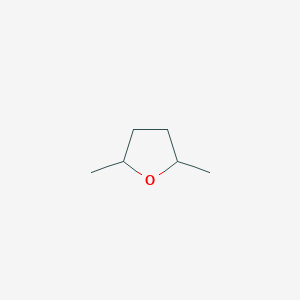
2,5-Dimethyltetrahydrofuran
概要
説明
2,5-Dimethyltetrahydrofuran is a clear colorless liquid . It is a derivative of furan and finds application in proteomics research and in organic synthesis . It is also used as an intermediate for atropine sulfate, which is an anticholinergic drug .
Synthesis Analysis
A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .Molecular Structure Analysis
The molecular formula of 2,5-Dimethyltetrahydrofuran is C6H12O . The molecular weight is 100.1589 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase has been studied . The reaction occurs through a sequence of hydrogenolysis, dehydration, and hydrogenation steps .Physical And Chemical Properties Analysis
2,5-Dimethyltetrahydrofuran is a clear colorless liquid . It has a molecular weight of 100.1589 . The degree of solubility in water is 6.7 g/l at 20 °C .科学的研究の応用
1. Hydrodeoxygenation of DMTHF over Bifunctional Pt–CsPW Catalyst
- Summary of Application: DMTHF is deoxygenated to n-hexane with >99% selectivity at mild conditions (90 °C, 1 bar H2 pressure, fixed-bed reactor) in the presence of the bifunctional metal-acid catalyst Pt–CsPW . This process is part of the broader field of hydrodeoxygenation (HDO) of furanic compounds using bifunctional metal–acid catalysis, which is an effective strategy to produce green fuels under mild conditions .
- Methods of Application: The experiment was conducted in a fixed-bed reactor at 90 °C and 1 bar H2 pressure . The catalyst used was Pt–CsPW, a combination of platinum (Pt) and Cs2.5H0.5PW12O40 (CsPW), an acidic Cs salt of Keggin-type heteropoly acid H3PW12O40 . The process involves the ring opening of DMTHF to form 2-hexanol on Pt sites, followed by its dehydration on proton sites of CsPW to hexene, which is finally hydrogenated to n-hexane on Pt sites .
- Results or Outcomes: The process resulted in the deoxygenation of DMTHF to n-hexane with >99% selectivity . The addition of gold to the Pt–CsPW catalyst increased the turnover rate at Pt sites more than twofold .
2. Hydroconversion of DMTHF over Carbon-Supported Metal Catalysts
- Summary of Application: The hydroconversion of DMTHF was investigated at a gas-solid interface over carbon-supported Pt, Pd, Rh, and Ru metal catalysts in a fixed-bed reactor at 70–90 °C and ambient pressure . This process is part of the broader field of hydroconversion of biomass-derived furanic compounds for sustainable production of chemicals and fuels .
- Methods of Application: The experiment was conducted in a fixed-bed reactor at 70–90 °C and ambient pressure . The catalysts used were carbon-supported Pt, Pd, Rh, and Ru . The process involves the ring cleavage of DMTHF to produce 2-hexanone as the primary product, followed by its hydrogenation to 2-hexanol and hexane .
- Results or Outcomes: The turnover frequency (TOF) of metal sites in the gas-phase DMTHF hydroconversion was determined from zero-order kinetics in the absence of diffusion limitations . The TOF values decreased in the sequence Pt > Rh > Pd >> Ru, similar to the liquid-phase reaction . The TOF values for the gas-phase reaction were found to be one order of magnitude greater than those for the liquid-phase reaction .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,5-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIDRBAFOEOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862510 | |
| Record name | Furan, tetrahydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,5-Dimethyltetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dimethyltetrahydrofuran | |
CAS RN |
1003-38-9 | |
| Record name | 2,5-Dimethyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLTETRAHYDROFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, tetrahydro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,5-dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

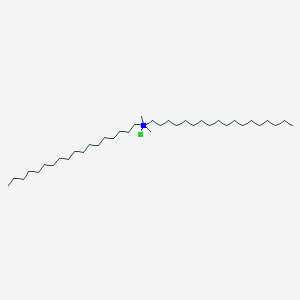
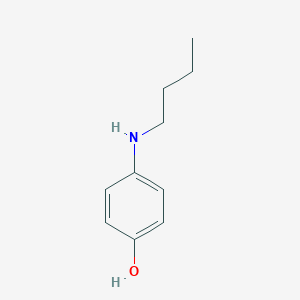
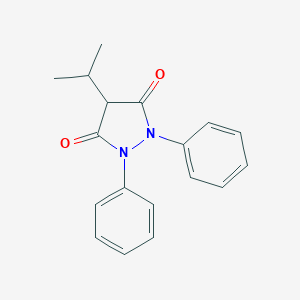
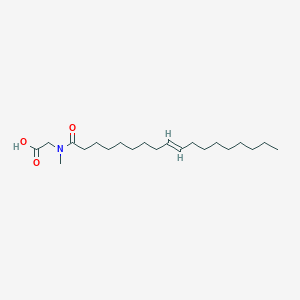
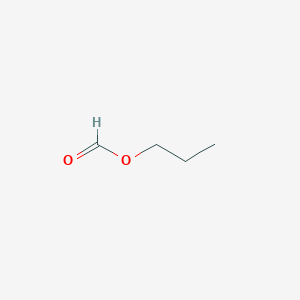
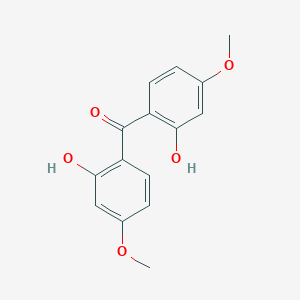
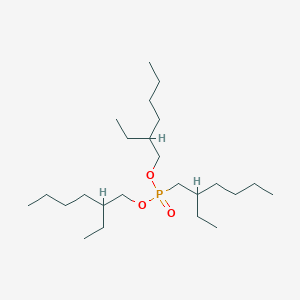
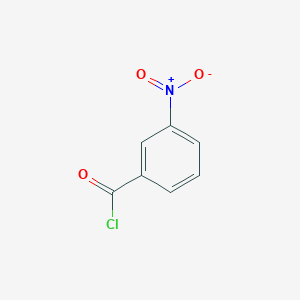
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
